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Compound Name:
2-(3,5-Dimethylphenyl)-1H-indol-5-

amine

Cat. No.: B8735623

Get Quote

Introduction & Scope
The 2-aryl-5-aminoindole scaffold is a privileged structure in kinase inhibitor discovery. Unlike

3-substituted indoles (common in tryptophan derivatives), 2-arylindoles extend deep into the

hydrophobic pocket of ATP-binding sites, often targeting the "selectivity pocket" behind the

gatekeeper residue. The 5-amino group serves as a critical synthetic handle, typically

functioning as a nucleophile to attach hinge-binding motifs (e.g., pyrimidines, ureas) or

solubilizing tails.

This guide details the synthesis of 2-(3,5-Dimethylphenyl)-1H-indol-5-amine, a versatile core

scaffold. We present two distinct protocols:

Method A (De Novo Construction): The Fischer Indole Synthesis, ideal for gram-scale batch

production.

Method B (Convergent Modular): Palladium-Catalyzed Suzuki-Miyaura Coupling, ideal for

library generation and analog scanning.
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Core Molecule Properties
Property Value

IUPAC Name 2-(3,5-Dimethylphenyl)-1H-indol-5-amine

Molecular Formula C₁₆H₁₆N₂

Molecular Weight 236.32 g/mol

Key Functionality Primary aromatic amine (C5), Indole NH (N1)

Target Application Kinase Inhibitor Scaffold (Type I/II binders)

Retrosynthetic Analysis
To ensure synthetic success, we visualize the disconnection strategies. Method A disconnects

the indole ring itself, while Method B disconnects the C2-Aryl bond.

Target:
2-(3,5-Dimethylphenyl)-1H-indol-5-amine

Intermediate:
5-Nitro-2-(3,5-dimethylphenyl)indole

Reduction
(SnCl2 or H2/Pd)

Alternative Intermediate:
5-Amino-2-bromoindole (Protected)

Deprotection

4-Nitrophenylhydrazine

Method A:
Fischer Indolization

(PPA, 100°C)

3,5-Dimethylacetophenone 3,5-Dimethylphenylboronic acid

Method B:
Suzuki Coupling

(Pd(dppf)Cl2)

5-Nitro-2-bromoindole

Click to download full resolution via product page

Figure 1: Retrosynthetic disconnection showing the Linear (Fischer) and Convergent (Suzuki)

pathways.
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Method A: Fischer Indole Synthesis (Robust Scale-
Up)
This method is preferred for generating large quantities (>5g) of the core scaffold. We utilize

the nitro-precursor to avoid oxidation of the amine during the harsh cyclization step.

Reagents & Equipment[3][4][5][6][7]
Reactants: 4-Nitrophenylhydrazine hydrochloride, 3,5-Dimethylacetophenone.

Catalyst/Solvent: Polyphosphoric Acid (PPA).[1]

Reductant: Tin(II) Chloride Dihydrate (SnCl₂[1]·2H₂O) or Pd/C with H₂.

Safety Note: Hydrazines are potential carcinogens. PPA is viscous and corrosive. Work in a

fume hood.

Step 1: Hydrazone Formation & Cyclization
Mixing: In a 250 mL round-bottom flask, combine 4-nitrophenylhydrazine HCl (20 mmol, 3.79

g) and 3,5-dimethylacetophenone (20 mmol, 2.96 g) in Ethanol (50 mL). Add 2 drops of

glacial acetic acid.

Reflux: Heat to reflux for 2 hours. Monitor TLC (Hexane:EtOAc 3:1) for the disappearance of

the ketone.

Solvent Swap: Evaporate ethanol to dryness. The residue is the crude hydrazone.

Cyclization: Add Polyphosphoric Acid (PPA, ~30 g) to the residue.

Heating: Heat the mixture to 100–110°C with vigorous mechanical stirring (magnetic stirring

often fails in viscous PPA) for 3–4 hours.

Mechanism:[2][3][4][5][6][7] The hydrazone undergoes a [3,3]-sigmatropic rearrangement,

releasing ammonia to form the indole.

Quenching: Cool to 60°C. Pour the reaction mixture slowly onto 200 g of crushed ice/water

with stirring. The product will precipitate as a yellow/orange solid.
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Isolation: Filter the solid, wash copiously with water (to remove acid) and saturated NaHCO₃.

Recrystallize from Ethanol/Water to yield 5-nitro-2-(3,5-dimethylphenyl)-1H-indole.

Step 2: Nitro Reduction to Amine
Dissolution: Dissolve the nitro-indole (10 mmol) in Ethanol (100 mL) and Ethyl Acetate (20

mL).

Reduction (SnCl₂ Method): Add SnCl₂·2H₂O (50 mmol, 5 equiv). Heat to reflux for 4 hours.

Alternative (Catalytic Hydrogenation): If available, use 10% Pd/C (10 wt%) under H₂

balloon (1 atm) at RT for 12 hours. This is cleaner but requires careful catalyst handling.

Workup:

For SnCl₂: Cool, neutralize with 10% NaOH (careful: exotherm) until pH 8-9. Filter through

Celite to remove tin salts. Extract filtrate with EtOAc.[8]

For Pd/C: Filter through Celite under Argon.

Purification: Concentrate organic layers. Purify via Flash Column Chromatography

(DCM:MeOH 95:5) to yield the off-white solid target.

Method B: Palladium-Catalyzed Cross-Coupling
(Modular)[2]
This method is ideal if you are synthesizing a library where the 2-aryl group varies (e.g., 3,5-

dimethyl, 3-chloro-4-fluoro, etc.).

Reagents
Substrate: 5-Nitro-2-bromoindole (commercially available or prepared via NBS bromination

of 5-nitroindole).

Coupling Partner: 3,5-Dimethylphenylboronic acid.

Catalyst: Pd(dppf)Cl₂[9][10]·DCM (5 mol%).
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Base: 2M Na₂CO₃ (aqueous).

Solvent: 1,4-Dioxane.

Protocol
Degassing: In a microwave vial or sealed tube, combine 5-nitro-2-bromoindole (1.0 equiv),

boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

Solvent: Add 1,4-Dioxane and 2M Na₂CO₃ (3:1 ratio). Sparge with Nitrogen/Argon for 5

minutes (Critical: Oxygen poisons the catalyst).

Reaction: Heat at 90°C for 12 hours (thermal) or 110°C for 45 mins (microwave).

Workup: Dilute with EtOAc, wash with brine. Dry over MgSO₄.

Reduction: Perform the nitro reduction as described in Method A, Step 2.

Characterization & Validation
The following data confirms the identity of the synthesized inhibitor scaffold.
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Technique
Expected Signal /
Observation

Interpretation

¹H NMR (DMSO-d₆) δ 11.1 (br s, 1H) Indole NH (N1)

δ 7.4 - 7.6 (m, 2H) Phenyl Ar-H (Ortho positions)

δ 6.9 - 7.1 (m, 3H)
Indole C4/C6/C7 and Phenyl

Para

δ 6.6 (s, 1H)
Indole C3-H (Characteristic of

2-subst.)

δ 4.6 (br s, 2H) -NH₂ (Amine protons)

δ 2.3 (s, 6H)
-CH₃ (Methyl groups on

phenyl)

LC-MS (ESI+) m/z = 237.1 [M+H]⁺ Consistent with MW 236.32

Appearance Off-white to pale brown solid
Oxidation of amine leads to

browning

Application: Kinase Assay Preparation
To utilize this scaffold in a biochemical kinase assay (e.g., against VEGFR2 or PDGFR):

Solubility: The free amine is moderately soluble in DMSO. Prepare a 10 mM stock solution in

anhydrous DMSO. Store at -20°C.

Derivatization (Hinge Binding): The 5-amino group is rarely the terminal functionality. It is

typically coupled to a carboxylic acid or isocyanate.

Example: React with nicotinic acid (EDC/HOBt coupling) to form an amide.[1] The pyridine

nitrogen of the nicotinamide often interacts with the kinase hinge region (Met/Glu

gatekeeper residues).

Diagramming the Interaction:
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Figure 2: Pharmacophore mapping of the 2-aryl-5-aminoindole scaffold in the kinase active

site.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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